![molecular formula C14H18N2O5 B068675 3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester CAS No. 191338-96-2](/img/structure/B68675.png)
3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-, ethyl ester typically involves the esterification of 3-pyridineacetic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Pyridineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-Pyridineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridineacetic acid: The parent compound without the ester and carbamate groups.
4-[[(1,1-Dimethylethoxy)carbonyl]amino]pyridine: A similar compound with a different functional group arrangement.
Ethyl 3-pyridineacetate: A simpler ester derivative without the carbamate group.
Uniqueness
3-Pyridineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the ester and carbamate groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-5-20-12(18)11(17)9-8-15-7-6-10(9)16-13(19)21-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOXVAWEQKYXBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CN=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
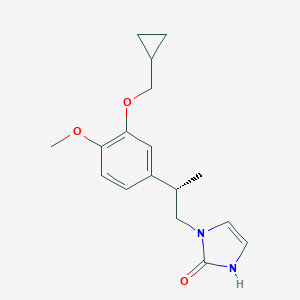
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
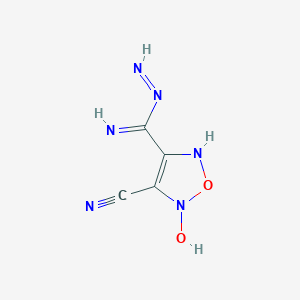
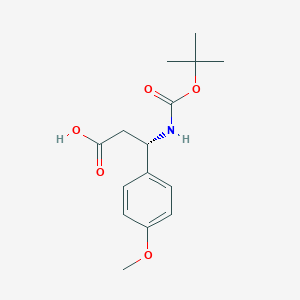
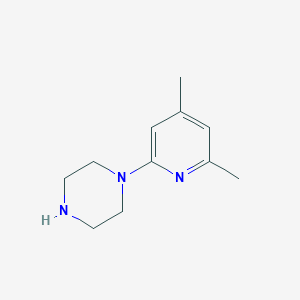
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
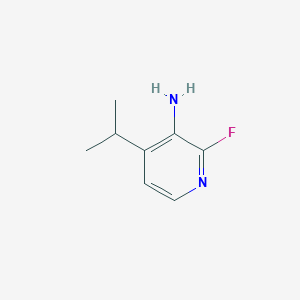
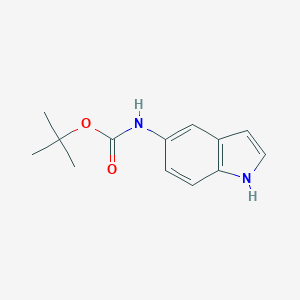
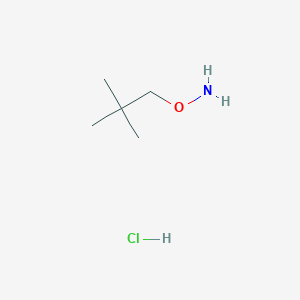

![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
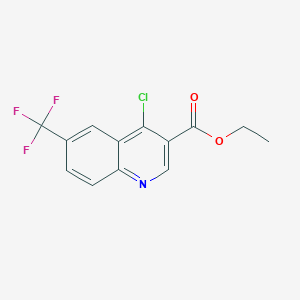
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)
